2,2-Dimethyl-1,3-dioxane-5-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2)7-3-5(9)4-8-6/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMMWINYNPQOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the 1,3 Dioxane Scaffold in Modern Organic Synthesis
The 1,3-dioxane (B1201747) ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, serves as a cornerstone in modern organic synthesis. chemicalbook.comnih.gov Its prevalence stems from its role as a protecting group for 1,3-diols and carbonyl compounds, offering stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.orgclockss.org The formation of a 1,3-dioxane is a common strategy to mask the reactivity of these functional groups, allowing for selective transformations elsewhere in the molecule. organic-chemistry.orgclockss.org
Beyond its protective capacity, the 1,3-dioxane scaffold imparts conformational rigidity, which can be exploited to control the stereochemical outcome of reactions on appended functional groups. This conformational bias makes it a valuable chiral auxiliary and a template for asymmetric synthesis. Furthermore, substituted 1,3-dioxanes are themselves important synthetic intermediates for the preparation of a variety of acyclic and heterocyclic compounds. chemicalbook.com
The Central Role of the Thiol Functional Group in Synthetic Methodologies
The thiol group (-SH), the sulfur analog of an alcohol, is a highly versatile and reactive functional group in organic synthesis. researchgate.netorgsyn.org Thiols are potent nucleophiles and readily participate in a variety of transformations, including nucleophilic substitution and addition reactions. researchgate.netorgsyn.org One of the most prominent reactions of thiols is their oxidation to form disulfide bonds (-S-S-), a linkage of paramount importance in peptide and protein chemistry for maintaining structural integrity. orgsyn.org
Moreover, the thiol group is a key player in "click chemistry," particularly in thiol-ene and thiol-yne reactions, which are prized for their high efficiency, selectivity, and mild reaction conditions. These reactions have found widespread application in materials science, bioconjugation, and drug discovery. The ease with which the thiol group can be modified makes it an invaluable handle for the introduction of diverse functionalities into a molecule. semanticscholar.org
Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethyl 1,3 Dioxane 5 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 2,2-Dimethyl-1,3-dioxane-5-thiol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of all proton and carbon signals.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the dioxane ring, the methine proton at the C5 position, and the thiol proton. The gem-dimethyl group at the C2 position would likely appear as two singlets due to their axial and equatorial positions, or a single singlet depending on the rate of ring inversion. The protons at C4 and C6 would exhibit complex splitting patterns (multiplets) due to coupling with each other and with the proton at C5. The thiol proton (S-H) would appear as a broad singlet, and its chemical shift could be concentration-dependent.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data. Distinct signals are anticipated for the quaternary carbon at C2, the two methyl carbons, the methylene carbons at C4 and C6, and the methine carbon at C5 which is directly attached to the sulfur atom. The chemical shift of the C5 carbon would be significantly influenced by the thiol group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ (eq) | ~1.4 | ~25-30 |
| C2-CH₃ (ax) | ~1.3 | ~20-25 |
| C4/C6 (eq) | ~4.0-4.2 | ~65-70 |
| C4/C6 (ax) | ~3.6-3.8 | ~65-70 |
| C5-H | ~3.0-3.5 | ~35-45 |
| S-H | ~1.5-2.5 (broad) | - |
| C2 | - | ~95-100 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms. kashanu.ac.ir
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Correlations would be expected between the protons on C4, C5, and C6, confirming their connectivity within the ring. science.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. science.gov This would definitively link the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. science.gov For instance, the methyl protons at C2 would show correlations to the C2 and C4/C6 carbons. The proton at C5 would show correlations to the C4 and C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. science.gov This would be crucial for determining the stereochemistry, such as the relative orientation of the thiol group (axial or equatorial).
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Expected Key Correlations | Information Gained |
| COSY | H4 ↔ H5, H5 ↔ H6, H4 ↔ H6 | Connectivity of the dioxane ring protons |
| HSQC | C2-CH₃ ↔ H(C2-CH₃), C4/C6 ↔ H(C4/C6), C5 ↔ H(C5) | Direct C-H bond correlations |
| HMBC | H(C2-CH₃) ↔ C2, C4, C6; H(C5) ↔ C4, C6 | Long-range C-H connectivity, confirming the skeleton |
| NOESY | Correlations between axial/equatorial protons on C4, C5, and C6 and the methyl groups. | Spatial arrangement and stereochemistry of the molecule |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid method for identifying the presence of specific functional groups. For this compound, the IR spectrum would be characterized by absorptions corresponding to the C-H, C-O, and S-H bonds. The C-O stretching vibrations of the dioxane ring are typically strong and appear in the fingerprint region. chemicalbook.com The S-H stretching vibration is characteristically weak and appears around 2550-2600 cm⁻¹. mdpi.com
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S-H | Stretching | 2550 - 2600 | Weak |
| C-H (alkane) | Stretching | 2850 - 3000 | Medium |
| C-O (ether) | Stretching | 1000 - 1200 | Strong |
| CH₂ | Bending | ~1465 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of methyl groups, the thiol group, and cleavage of the dioxane ring. libretexts.orgdocbrown.infochemicalbook.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Proposed Fragment Ion |
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 129 | [M - SH]⁺ |
| 103 | [M - C₃H₇O]⁺ |
| 59 | [C₃H₇O]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state.
Elucidation of 1,3-Dioxane (B1201747) Ring Conformation (e.g., Chair, Distorted Envelope)
The 1,3-dioxane ring typically adopts a chair conformation, which is more stable than boat or twist-boat forms. thieme-connect.de However, the presence of substituents can lead to distortions. X-ray crystallography would reveal whether the 1,3-dioxane ring in this compound exists in a classic chair conformation or a distorted form. It would also definitively establish the axial or equatorial position of the thiol group at C5, which has significant implications for the molecule's reactivity and properties. In some substituted 1,3-dioxane systems, half-boat or distorted envelope conformations have been observed. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Information not available.
Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 1,3 Dioxane 5 Thiol
Reactivity Associated with the Thiol (-SH) Group
The thiol group is the primary site of reactivity in many reactions involving 2,2-dimethyl-1,3-dioxane-5-thiol. Its nucleophilic nature and susceptibility to oxidation are key determinants of its chemical behavior.
The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it a potent nucleophile. This characteristic allows it to readily react with a variety of electrophilic species. For instance, thiols are known to react with alkyl halides in SN2 displacement reactions to form sulfides. libretexts.org In the context of this compound, this would involve the attack of the thiolate anion on an alkyl halide, leading to the formation of a thioether.
The nucleophilicity of thiols is also exploited in reactions with other electrophiles, such as acyl halides or anhydrides, to form thioesters. These reactions are fundamental in organic synthesis for the creation of carbon-sulfur bonds. The reactivity of the thiol group is central to its role in the synthesis of various organic compounds, including those with potential biological activity. chemicalbook.com
Research has also explored the nucleophilic attack of stabilized carbanions on related heterocyclic systems, which can lead to a variety of products depending on the reaction conditions and the structure of the electrophile. cdnsciencepub.com
The thiol group is readily oxidized under various conditions. A common transformation is the oxidation to a disulfide (a compound containing an S-S bond). This can be achieved using mild oxidizing agents such as iodine (I₂) or bromine (Br₂). libretexts.org The reaction involves the formation of a disulfide bridge between two molecules of the thiol. This process is reversible, and the disulfide can be reduced back to the thiol using a reducing agent like zinc and acid. libretexts.org
The oxidation of thiols is a significant process in biological systems, where disulfide bonds play a crucial role in protein structure and function. libretexts.org In a laboratory setting, various reagents can be employed for this transformation. For example, a catalytic system of iodine and dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the selective oxidation of thiols to disulfides. researchgate.net Further oxidation of thiols can lead to higher oxidation states, such as sulfoxides and sulfonic acids, with the use of stronger oxidizing agents like hydrogen peroxide or peroxyacids. libretexts.org
The table below summarizes some common oxidation reactions of thiols.
| Oxidizing Agent | Product |
| Iodine (I₂) / Bromine (Br₂) | Disulfide (R-S-S-R) |
| Hydrogen Peroxide (H₂O₂) (at room temp) | Sulfoxide (R₂SO) |
| Peroxyacid | Sulfone (R₂SO₂) |
This table is based on general thiol reactivity and may be applicable to this compound.
Thiols are excellent nucleophiles for Michael addition reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The thiol adds to the β-carbon of the activated alkene, leading to the formation of a new thioether.
This reactivity has been utilized in the development of various synthetic methodologies. science.gov For example, the Michael addition of thiols to α,β-unsaturated esters or ketones is a well-established method for the synthesis of β-thio-substituted carbonyl compounds. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. researchgate.net The versatility of the Michael addition makes it a valuable transformation for the functionalization of molecules containing a thiol group.
Reactivity of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring in this compound is a cyclic acetal (B89532). While generally stable, this ring system can undergo specific reactions, particularly under acidic conditions.
The 1,3-dioxane ring is susceptible to cleavage under acidic conditions. This lability is a key feature of acetal chemistry and is often utilized in the context of protecting groups. thieme-connect.de The ring-opening is typically initiated by protonation of one of the oxygen atoms, followed by nucleophilic attack, which can lead to the formation of a diol and a carbonyl compound. The stability of the 1,3-dioxane ring is generally greater than that of the corresponding 1,3-dioxolane (B20135) (five-membered ring) due to reduced ring strain. thieme-connect.de
The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, influences its reactivity. thieme-connect.denih.gov The presence of substituents on the ring can also affect the ease of ring-opening. While 1,3-dioxanes are stable to basic, reductive, and many oxidative conditions, their sensitivity to acid allows for their selective removal in multi-step syntheses. thieme-connect.de
Transacetalization is a reaction in which an acetal reacts with an alcohol or another diol in the presence of an acid catalyst to form a new acetal. scielo.brscielo.br This process is an equilibrium reaction and can be driven to completion by removing one of the products. For 1,3-dioxanes, this can involve reaction with a different diol to form a new cyclic acetal. This reaction is a common method for the protection of diols in organic synthesis. scielo.brorganic-chemistry.org
Acetal metathesis is another important reaction of cyclic acetals. It involves the interchange of the acetal components. thieme-connect.com Recent research has shown that the direct metathesis of cyclic acetals can proceed even in the absence of a catalyst, a finding that has significant implications for the development of covalent adaptable networks and reprocessable thermosets. acs.orgacs.orgnih.govresearchgate.net This catalyst-free metathesis is believed to proceed through the protonation of an oxygen atom on the acetal, which is more facile for cyclic acetals compared to their acyclic counterparts. acs.org
Condensation Reactions Involving the Dioxane Moiety
The 2,2-dimethyl-1,3-dioxane (B13969650) ring system, particularly when substituted with activating groups, is a versatile participant in condensation reactions. The related compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is well-known for its high acidity and utility in Knoevenagel condensations with aldehydes and ketones. semanticscholar.orgtandfonline.com These reactions typically occur at the C5 position, the same position occupied by the thiol group in this compound.
The condensation of carbonyl compounds with Meldrum's acid can proceed under various conditions, including basic or neutral media, in the presence of Lewis acids, or even without a solvent. semanticscholar.org For instance, the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid is efficiently promoted by the ionic liquid 1-benzyl-3-methylimidazolium (B1249132) chloride at room temperature, yielding the corresponding methylene (B1212753) derivatives in short reaction times and excellent yields. tandfonline.com Similarly, azulene-1-carbaldehydes condense smoothly with Meldrum's acid, in some cases even without a solvent, to form (azulen-1-yl)methylene products. semanticscholar.org
These examples highlight the reactivity of the C5 position of the dioxane ring. In the case of this compound, the presence of the thiol group would be expected to influence the course of such condensation reactions, potentially participating as a nucleophile or modulating the reactivity of the C5 position.
Table 1: Examples of Knoevenagel Condensation with Meldrum's Acid
| Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 4-oxo-4H-benzopyran-3-carbaldehyde | (bnmim)(Cl) ionic liquid, room temp | 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-dione | tandfonline.com |
| Azulen-1-carbaldehyde | None (neat) or Base (in ethanol) | 5-[(azulen-1-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | semanticscholar.org |
| Various Aldehydes | Alumina, microwave irradiation | 5-Alkenyl-2,2-dimethyl-1,3-dioxane-4,6-diones | tandfonline.comarkat-usa.org |
Synergistic Reactivity: Interplay between the Thiol and Acetal Functions
The proximate positioning of the nucleophilic thiol group and the electrophilic acetal carbon in this compound allows for unique synergistic reactivity, leading to transformations that are distinct from the reactions of either functional group in isolation.
A significant advancement in dithioacetal synthesis involves a catalyst- and solvent-free "click-like" reaction between acetals and thiols. nih.govresearchgate.net This process is highly efficient and demonstrates broad applicability for both linear and cyclic acetals reacting with aliphatic and aromatic thiols. nih.gov This methodology allows for the formation of dithioacetals with high conversion rates, often exceeding those of traditional acid-catalyzed methods. nih.govresearchgate.net
The reaction's high efficiency and clean nature make it suitable for the synthesis of not only small-molecule dithioacetals but also for creating dynamic and recyclable polydithioacetals. nih.govresearchgate.net For example, linear polydithioacetals can be synthesized from the reaction of a suitable acetal and a dithiol, and these polymers can be depolymerized and subsequently repolymerized, highlighting the dynamic nature of the dithioacetal bond formed through this click-like reaction. nih.govresearchgate.net The direct synthesis of unsymmetrical dithioacetals from an aldehyde and two different thiols can also be achieved with high selectivity through kinetic control. nih.gov
Cyclic acetals, such as the 1,3-dioxane structure, can undergo a thiol-catalyzed radical-chain redox rearrangement. nih.gov This transformation effectively results in the deoxygenation of a diol. In this reaction, a cyclic benzylidene acetal, derived from a 1,2- or 1,3-diol, rearranges to form a benzoate (B1203000) ester of the corresponding monodeoxygenated diol. nih.gov
The key role of the thiol is to function as a protic polarity-reversal catalyst. ucl.ac.uk The reaction is typically initiated by the thermal decomposition of a radical initiator like di-tert-butyl peroxide (DTBP). The resulting radical abstracts a hydrogen atom from the thiol, generating a thiyl radical. This thiyl radical then selectively abstracts the acetal hydrogen atom, leading to an acetal radical. researchgate.net This radical undergoes β-scission of a carbon-oxygen bond, which ultimately leads to the product after further steps. researchgate.netucl.ac.uk Silanethiols, such as triisopropylsilanethiol (B126304) (TIPST), have been found to be particularly effective catalysts for this rearrangement. nih.gov The reaction conditions are compatible with various functional groups, including tosylates, epoxides, and ketones.
Table 2: Conditions for Thiol-Catalyzed Redox Rearrangement of Benzylidene Acetals
| Initiator | Catalyst | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Di-tert-butyl peroxide (DTBP) | Triisopropylsilanethiol (TIPST) | Octane/Chlorobenzene | ~130 °C | Mono-deoxygenation and benzoate ester formation | |
| ButON=NOBut | Triisopropylsilanethiol or Methyl thioglycolate | Not specified | ~70 °C | Benzoate ester of the monodeoxygenated diol | nih.gov |
| ButOOBut | Triisopropylsilanethiol or Methyl thioglycolate | Not specified | ~130 °C | Benzoate ester of the monodeoxygenated diol | nih.gov |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility. Studies have focused on both the ionic and radical pathways that govern the reactivity of the thiol and acetal groups.
The facile, catalyst-free reaction between acetals and thiols to form dithioacetals has been mechanistically investigated. nih.govresearchgate.net Experimental and computational studies, including density functional theory (DFT), have clarified that the reaction proceeds through a monomolecular nucleophilic substitution (SN1) mechanism. nih.govresearchgate.net In this pathway, the acetal undergoes a rate-determining step to form a stabilized oxocarbenium ion intermediate. This electrophilic intermediate is then rapidly captured by the nucleophilic thiol to form a hemithioacetal, which can then react further with a second thiol molecule to yield the final dithioacetal product. The formation of unsymmetrical dithioacetals can be controlled kinetically, favoring the desired mixed product by carefully selecting the reaction conditions and catalyst, such as camphorsulfonic acid (CSA). nih.gov
Table 3: Optimization of Catalysts for Unsymmetrical Dithioacetal Synthesis
| Entry | Catalyst | Solvent | Yield of Unsymmetrical Product (%) | Reference |
|---|---|---|---|---|
| 1 | pTsOH | CHCl3 | 48 | nih.gov |
| 2 | BF3·OEt2 | CHCl3 | 10 | nih.gov |
| 3 | CSA | CHCl3 | 70 | nih.gov |
| 4 | CSA (2.2 eq) | CHCl3 | 79 | nih.gov |
| 5 | CSA (2.2 eq) | 1,4-dioxane | 81 | nih.gov |
| 6 | CSA (2.2 eq) | EtOAc | 83 | nih.gov |
Conditions: Reaction of benzaldehyde, benzyl (B1604629) mercaptan, and 4-chlorothiophenol (B41493) as model substrates. Yields determined by HPLC analysis. nih.gov
A key feature of the "click-like" acetal-thiol reaction is its ability to proceed without an external acid catalyst. nih.govresearchgate.net Mechanistic studies have revealed that this is due to an "auto-protonation" or self-activation mechanism. nih.govresearchgate.net The thiol reactant itself, being weakly acidic, can act as the proton source to activate the acetal. The protonation of one of the acetal oxygen atoms facilitates its departure as an alcohol, generating the critical oxocarbenium ion intermediate required for the SN1 pathway. This auto-protonation circumvents the need for adding strong acids, which can often lead to side reactions or require subsequent neutralization steps, thus contributing to the reaction's efficiency and "green" credentials. nih.gov
Synthesis and Chemical Transformations of 2,2 Dimethyl 1,3 Dioxane 5 Thiol Derivatives and Analogs
Chemical Modifications of the Thiol Moiety
The thiol group is a key reactive center in 2,2-dimethyl-1,3-dioxane-5-thiol, enabling a variety of chemical modifications. These transformations are fundamental for creating new derivatives with tailored properties.
Formation of Thioethers and Disulfides
The synthesis of thioethers and disulfides from thiols represents a cornerstone of sulfur chemistry. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions with alkyl halides to form thioethers, also known as sulfides. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis but is often more efficient with thiols due to their higher acidity and the lower basicity of the resulting thiolate, which minimizes competing elimination reactions. masterorganicchemistry.com The intramolecular version of this reaction is also a valuable method for forming cyclic thioethers. masterorganicchemistry.com
Disulfides can be formed through the oxidation of thiols. Mild oxidizing agents like iodine (I₂) are commonly used for this transformation. masterorganicchemistry.com This reaction is particularly significant in biological systems, where the formation of disulfide bonds from cysteine residues plays a crucial role in protein folding and stability. masterorganicchemistry.com Thiourea-mediated synthesis offers a regioselective route to both symmetrical and unsymmetrical thioethers, avoiding the formation of disulfide byproducts. researchgate.net Another approach involves the reaction of thiols with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which can then react with another thiol to produce an unsymmetrical disulfide. organic-chemistry.org
A one-pot, three-stage method starting from acrylamides and elemental sulfur allows for the synthesis of diversely substituted thiols, which can then be converted to thioethers, unsymmetrical disulfides, and thioesters. rsc.org This process involves the initial formation of polysulfides, followed by reduction to the thiol and subsequent functionalization. rsc.org For instance, alkylation with benzyl (B1604629) bromide or SNAr reactions with chloro-heterocycles yield the corresponding thioethers. rsc.org Oxidation with benzylmercaptan in the presence of iodine can then produce unsymmetrical disulfides. rsc.org
Derivatization to Sulfonyl Halides and Sulfonamides
Sulfonamides are a significant class of compounds with a wide range of applications. ucl.ac.ukresearchgate.net The traditional synthesis involves the reaction of sulfonyl chlorides with primary or secondary amines. researchgate.nettheses.cz More recent methods have explored the use of stable pentafluorophenyl (PFP) sulfonate esters as alternatives to unstable sulfonyl chlorides. ucl.ac.uk Sulfonimidamides can be prepared in a one-pot reaction from sulfonamides via in situ formation of sulfonimidoyl chlorides followed by reaction with various amines. researchgate.net
Functionalization and Modification of the 1,3-Dioxane (B1201747) Core
The 1,3-dioxane ring of this compound, derived from Meldrum's acid, provides a scaffold for further functionalization, allowing for the introduction of diverse substituents and the creation of more complex molecular architectures. chemicalbook.comchemicalbook.comclockss.org
Introduction of Substituents at Other Ring Positions (e.g., C4, C6)
The C4 and C6 positions of the 1,3-dioxane ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions. clockss.org However, the introduction of substituents at these positions can also be achieved through various synthetic strategies. For instance, the reaction of Meldrum's acid with aldehydes can lead to the formation of arylidene condensation products. researchgate.net The high acidity of the C5 proton allows for alkylation reactions with alkyl halides under various conditions. clockss.org Michael-type additions to electrophilic olefins also provide a route to functionalized alkyl derivatives at the C5 position. clockss.org While direct substitution at C4 and C6 is less common, modifications at these positions can be envisioned through multi-step sequences involving ring-opening and re-cyclization strategies. A recent study demonstrated the direct fluorination at the C4 position of 3,5-disubstituted isoxazoles bearing a 1,3-dioxane acetal (B89532) at the C5 position, which can then be deprotected to an aldehyde for further functionalization. academie-sciences.fr
Synthesis of Spirocyclic Dioxane Derivatives
Spirocyclic compounds containing a 1,3-dioxane ring are of significant interest due to their unique three-dimensional structures. Meldrum's acid and its derivatives are valuable precursors for the synthesis of such compounds. chemicalbook.com Diels-Alder reactions of alkylidene derivatives of Meldrum's acid with dienes can furnish spirodioxane triones. chemicalbook.comnih.gov For example, the reaction of 5-aryl(hetaryl)methylene-2,2-dimethyl-1,3-dioxane-4,6-diones with 1-(2-furyl)-3-trimethylsiloxy-butadiene yields spiro[5.5]undecane derivatives. nih.gov Three-component reactions involving a diene, an aldehyde, and Meldrum's acid can also lead to the formation of spirocyclic compounds. nih.gov
Furthermore, multicomponent reactions involving Meldrum's acid, an aryl aldehyde, and an amine derivative can produce novel spiroquinoline derivatives under environmentally benign conditions. acs.org These reactions proceed through an initial Knoevenagel condensation of Meldrum's acid with the aldehyde. acs.org The synthesis of spirocyclic nitroxides has also been achieved through multi-step sequences starting from derivatives of 1,3-dioxane. mdpi.com
Incorporation into Polymeric and Macrocyclic Architectures
The unique reactivity of this compound and its analogs makes them suitable building blocks for the construction of polymers and macrocycles.
The thiol group can participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and orthogonal, making them ideal for polymer synthesis and modification. For example, photo-initiated thiol-ene radical reactions have been used to functionalize the core of cylindrical nanoparticles formed from a triblock copolymer containing a 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) unit. rsc.org This demonstrates that the dioxane moiety can be incorporated into a polymer chain and subsequently modified. Thiol-quinone Michael polyaddition has been used to synthesize polymers with thiol-catechol connectivities, which exhibit enhanced adhesion properties. acs.org
The dioxane ring itself can be part of a polymer backbone. For instance, degradable copolymers have been synthesized by the free-radical copolymerization of 2-methylene-1,3-dioxepane (B1205776) (a seven-membered ring analog) with acrylates. researchgate.net The incorporation of ester groups in the polymer backbone via ring-opening polymerization enhances biodegradability. researchgate.net
The synthesis of macrocyclic polymers can be achieved through ring-closure reactions. While specific examples using this compound are not prevalent, the general strategies for macrocyclization can be applied. For instance, intramolecular SN2 reactions of thiolates with alkyl halides can form cyclic thioethers. masterorganicchemistry.com Glaser coupling of terminal alkynes is another method used to synthesize macrocyclic polymers. acs.org The formation of a disulfide bond can also be used to create bicyclic polymers, where the disulfide linkage is cleavable. polympart.com
Computational and Theoretical Chemistry Studies on 2,2 Dimethyl 1,3 Dioxane 5 Thiol
Quantum Chemical Calculations for Elucidating Electronic Structure and Predicted Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-Dimethyl-1,3-dioxane-5-thiol, these methods could predict its electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
These calculations would likely employ ab initio or Density Functional Theory (DFT) methods. The resulting data would offer insights into the molecule's reactivity. For instance, the MEP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. uctm.edu The thiol (-SH) group, with its nucleophilic sulfur atom, and the oxygen atoms within the dioxane ring would be of particular interest. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity and kinetic stability. scispace.com
In studies of related 2-amino-1,3-dicyano-5,6,7,8-tetrahydronaphthalene derivatives, quantum chemical calculations have been used to determine electronic state energies, oscillator strengths, and the character of electronic transitions (e.g., charge transfer). mdpi.com A similar approach for this compound would clarify its potential spectroscopic properties and electronic behavior.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful and widely used computational tool for investigating the mechanisms of chemical reactions, as it provides a good balance between accuracy and computational cost. jchemrev.comambeed.com For this compound, DFT calculations could be employed to model various potential reactions, such as oxidation of the thiol group, nucleophilic substitution, or ring-opening reactions.
By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states. clockss.org The calculated activation energies (the energy difference between the reactants and the transition state) would reveal the kinetic feasibility of a proposed reaction pathway. For example, DFT has been used to study the mechanism of thioester synthesis from thiols and alcohols, elucidating the role of intermediates and the energetics of the catalytic cycle. researchgate.net Similarly, DFT has been applied to understand the [3+2] cycloaddition reactions involving various reactants, successfully predicting regioselectivity and the influence of catalysts. researchgate.net
A theoretical study on the formation of 2,2-dimethyl-3-methoxypropanal from 5,5-dimethyl-1,3-dioxane (B27643) involved DFT to propose a reaction scheme that included protonation, C-O bond breaking, and rearrangement of an alkoxycarbenium ion. researchgate.net A similar depth of analysis for reactions involving the thiol group of this compound would provide invaluable mechanistic details.
Conformational Analysis and Characterization of Conformational Isomerism
The 1,3-dioxane (B1201747) ring is a classic model for conformational analysis due to its well-defined chair and twist-boat conformations. researchgate.net The stereochemical orientation of substituents on the ring significantly influences the molecule's stability and reactivity. For this compound, the key conformational question would be the preference of the thiol group for an axial versus an equatorial position on the chair-form ring.
Computational methods, particularly DFT and ab initio calculations, are frequently used to determine the relative energies of different conformers and the energy barriers for their interconversion. csus.educhemrxiv.org For instance, a study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane used DFT to show that the preferred conformation (axial vs. equatorial hydroxymethyl group) is solvent-dependent. researchgate.net Another study on 5-bromo-5-nitro-1,3-dioxane (B1667936) found that the chair conformer with an axial nitro group represents the global minimum on the potential energy surface. chemrxiv.org
The analysis would involve calculating the energies of the axial and equatorial conformers, as well as possible twist-boat structures. The relative energies are determined by a balance of steric interactions (like 1,3-diaxial interactions) and stereoelectronic effects. epo.org For the thiol substituent, intramolecular hydrogen bonding between the thiol hydrogen and the ring's oxygen atoms could also play a role in stabilizing certain conformations, an effect that can be modeled computationally.
Table 1: Hypothetical Conformational Energy Data for this compound This table is illustrative and based on typical data from conformational analyses of similar 1,3-dioxane derivatives. Specific experimental or computational data for this compound is not available.
| Conformer | Relative Energy (kcal/mol) | Key Interactions | Predicted Population (%) at 298 K |
|---|---|---|---|
| Chair (Equatorial -SH) | 0.00 | Minimal steric strain | ~70-80% |
| Chair (Axial -SH) | 0.5 - 1.5 | 1,3-diaxial interactions with axial H's | ~20-30% |
| Twist-Boat | > 4.0 | Torsional and flagpole strain | <1% |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net For this compound, MD simulations would be invaluable for understanding both its internal flexibility and how it interacts with its environment, such as solvent molecules or other solutes. mdpi.com
MD simulations can be used to:
Explore Conformational Landscapes: By simulating the molecule's motion over nanoseconds or longer, MD can reveal the accessible conformations and the frequency of transitions between them, complementing the static picture from quantum chemical calculations.
Analyze Solvation: Placing the molecule in a simulated box of solvent (e.g., water) allows for the detailed study of solvation shells and the nature of solute-solvent hydrogen bonds. This is particularly relevant for understanding the interplay between the thiol group, the dioxane oxygens, and surrounding water molecules.
Study Intermolecular Interactions: MD can model the interaction of this compound with other molecules, such as biological macromolecules or surfaces. For example, simulations have been used to study the interaction of DMSO with lipid bilayers, revealing how it induces changes in membrane structure. chemrxiv.org A similar approach could predict how the title compound might partition into or perturb a cell membrane.
The force fields used in MD simulations are critical for accuracy. These are sets of parameters that define the potential energy of the system. For a novel molecule like this compound, these parameters would need to be carefully chosen or developed, often using data from higher-level quantum chemical calculations.
Advanced Applications in Organic Synthesis and Materials Science
2,2-Dimethyl-1,3-dioxane-5-thiol as a Key Building Block in Complex Molecule Synthesis
The 1,3-dioxane (B1201747) motif is a widely used protecting group for 1,3-diols in multi-step organic synthesis due to its general stability under basic, reductive, and oxidative conditions. thieme-connect.de This stability allows for chemical modifications on other parts of a molecule without affecting the protected diol. The 2,2-dimethyl substitution on the dioxane ring, derived from acetone, is a common and robust variant of this protective strategy. thieme-connect.deorganic-chemistry.org The group can be removed under acidic conditions when the diol functionality is needed. organic-chemistry.org
Given this, this compound could serve as a valuable bifunctional building block. The thiol group offers a nucleophilic handle for a variety of transformations, such as alkylation, addition to electrophiles, and oxidation to form disulfides. In a synthetic route, the thiol could be reacted first, with the dioxane ring protecting the diol functionality. Subsequently, deprotection of the dioxane would reveal the 1,3-diol for further reactions. This strategy is particularly useful in the synthesis of complex natural products and stereochemically diverse molecules. thieme-connect.degoogle.com For instance, the related compound 2,2-dimethyl-1,3-dioxan-5-one (B43941) has been utilized as a synthetic equivalent for dihydroxyacetone in the synthesis of carbohydrates and sphingosines. acs.org The thiol analogue would offer an alternative reactive site for building complex molecular architectures. chemicalbook.com
Role in Dynamic Covalent Chemistry (DCC) and Covalent Adaptable Networks (CANs)
Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create complex and adaptable molecular systems. rsc.org Covalent Adaptable Networks (CANs) are a class of polymers that leverage DCC to exhibit properties of both thermosets (robustness) and thermoplastics (reprocessability). rsc.org The exchange of dithioacetal bonds is a key reaction in this field, allowing for the rearrangement of polymer networks under specific stimuli, such as heat. bohrium.comresearchgate.net
The thiol group of this compound can react with aldehydes or ketones to form dithioacetals. If this compound were used as a monofunctional chain-end modifier in a polymer network, it could participate in dithioacetal exchange reactions. More significantly, if the dioxane ring were opened to reveal the diol, and this diol were further functionalized to carry another thiol group, the resulting dithiol could act as a cross-linker. Such a cross-linker would enable the formation of a CAN. The reversible nature of the dithioacetal cross-links would allow the material to be reprocessed, repaired, or recycled, which is a key goal in sustainable polymer chemistry. researchgate.netrsc.org Research has shown that dithioacetal exchange can be thermally activated in polymer networks, leading to stress relaxation and reprocessability. researchgate.netnih.gov
Utilization in Polymer Chemistry and Advanced Materials Development
Thiol-ene Click Chemistry in Polymer Synthesis
Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis and modification. It involves the radical-mediated or nucleophilic addition of a thiol to an alkene (an 'ene'). nih.gov This reaction is known for its high yields, rapid rates, and insensitivity to oxygen, making it highly attractive for creating well-defined polymer architectures. researchgate.net
This compound is a prime candidate for participation in thiol-ene reactions. It could be reacted with multifunctional 'ene' monomers to form cross-linked polymer networks. The presence of the bulky and rigid 1,3-dioxane ring could impart specific thermal and mechanical properties to the resulting polymer. For example, studies on other cyclic acetal (B89532) monomers in thiol-ene photopolymerization have demonstrated the creation of biodegradable gels with good biocompatibility. nih.gov The reactivity in thiol-ene systems can be influenced by the structure of the thiol, with factors like steric hindrance and the potential for hydrogen bonding playing a role. mdpi.comresearchgate.net
Table 1: Potential Thiol-Ene Reaction Parameters This table is illustrative and based on general principles of thiol-ene chemistry, not on specific data for this compound.
| Parameter | Value/Condition | Rationale |
| Co-monomer | Multifunctional acrylates, allyls, or norbornenes | To create a cross-linked polymer network. nih.govnih.gov |
| Initiator | Photoinitiator (e.g., DMPA, Ivocerin) + UV/Visible light | For rapid and controlled polymerization. nih.gov |
| Stoichiometry | 1:1 ratio of thiol to ene functional groups | To achieve high conversion and optimal network properties. acs.org |
| Solvent | Often performed in bulk (solvent-free) | A key advantage of "click" chemistry. |
Synthesis of Recyclable Polydithioacetals
A significant area of sustainable polymer research is the development of chemically recyclable polymers. Polydithioacetals (PDTAs) are a class of polymers that can be synthesized from the reaction of dithiols with aldehydes or their acetal equivalents. researchgate.netnih.gov These polymers can often be depolymerized back to their monomers, typically macrocyclic dithioacetals, allowing for a closed-loop recycling process. advanceseng.comchemrxiv.org
While this compound is a monothiol, it could theoretically be converted into a dithiol. For example, the hydroxyl group precursor to the thiol could be reacted to introduce a second thiol group elsewhere in the molecule. This modified dithiol could then be polymerized with a dialdehyde (B1249045) or diacetal to form a PDTA. The resulting polymer would contain the 2,2-dimethyl-1,3-dioxane (B13969650) unit as a pendant group, influencing the polymer's properties. The key feature would be the dithioacetal linkages in the polymer backbone, which would allow for chemical recycling. Research has demonstrated that PDTAs can be efficiently synthesized and depolymerized, showcasing their potential in a circular economy. researchgate.netadvanceseng.comresearchgate.net
Development of Polymers with Tunable Mechanical Properties
The mechanical properties of a polymer network, such as its stiffness, strength, and elasticity, are highly dependent on the structure of the monomers and the cross-link density. By carefully selecting the monomers and their functionalities, polymers with tailored properties can be designed. nih.gov
The incorporation of this compound into a polymer network, for instance through a thiol-ene reaction, could be a strategy to tune mechanical properties. The rigid cyclic structure of the dioxane ring would be expected to increase the glass transition temperature (Tg) and stiffness of the polymer compared to a more flexible, linear aliphatic thiol. acs.org By combining this rigid monomer with other flexible co-monomers in varying ratios, a range of mechanical properties could be accessed. For example, urethane-containing thiol-ene systems are known for their excellent toughness and flexibility. nih.govacs.org Combining such systems with a rigid monomer like this compound could create materials with a unique balance of stiffness and toughness.
Table 2: Factors for Tuning Mechanical Properties This table presents general strategies in polymer chemistry that could be applied using this compound.
| Factor | Effect on Polymer Properties | Example from Related Systems |
| Monomer Rigidity | Increased rigidity generally leads to higher Tg and modulus. | Rigid cyclic monomers can enhance the mechanical properties of photopolymers. researchgate.net |
| Cross-link Density | Higher density typically increases stiffness and reduces elongation at break. | Varying the functionality of thiol and ene monomers allows for tuning of network properties. nih.gov |
| Co-monomer Structure | Incorporating flexible linkers (e.g., polyethers) can increase flexibility. | Urethane-based ene monomers can improve fracture toughness and tensile properties. acs.org |
| Functionality | Higher functionality of monomers leads to more densely cross-linked networks. | Pentaerythritol tetrakis(3-mercaptopropionate) (a tetra-thiol) is often used to create robust networks. nih.gov |
Application in Shrinkage Reduction in Photopolymerization Processes
A major challenge in photopolymerization, especially for applications requiring high precision like 3D printing and dental fillings, is volumetric shrinkage. rsc.org This shrinkage occurs as monomers convert from being separated by van der Waals distances to being covalently bonded, leading to internal stress, warping, and reduced accuracy. Thiol-ene polymerization systems are known to exhibit lower shrinkage stress compared to conventional acrylate-based systems. researchgate.netrsc.org This is attributed to their step-growth polymerization mechanism, which delays the gel point to higher conversions, allowing more time for stress relaxation. rsc.org
Furthermore, certain cyclic monomers, known as expanding monomers, can undergo ring-opening reactions during polymerization, which counteracts the volume reduction from bond formation. Cyclic acetals, in particular, have been investigated for this purpose. researchgate.netnih.gov Recent studies have shown that thiols can act as polarity-reversal catalysts for the radical-mediated rearrangement of cyclic benzylidene acetals into esters, a process that leads to volume expansion. researchgate.netnih.gov
Catalytic Applications of this compound and its Derivatives
The unique structural features of this compound, which combine a sterically defined dioxane ring with a reactive thiol group, suggest its potential for advanced applications in organic synthesis, particularly in the realm of catalysis. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its catalytic behavior can be inferred from the well-established principles of thiol catalysis.
Function as Polarity-Reversal Catalysts
Thiols are renowned for their ability to act as polarity-reversal catalysts, a concept that is particularly powerful in radical chemistry. researchgate.netnih.gov Polarity-reversal catalysis addresses the challenge of hydrogen-atom abstraction reactions between species with mismatched electronic affinities. researchgate.net In a typical radical reaction, a nucleophilic radical will react sluggishly with an electron-rich C-H bond, and an electrophilic radical will react slowly with an electron-deficient C-H bond. This is due to unfavorable polar effects in the transition state. researchgate.net
A thiol catalyst, such as this compound, can circumvent this by replacing a single, slow hydrogen-atom transfer step with a two-step sequence involving faster, polarity-matched reactions. researchgate.netlibretexts.org The catalytic cycle generally proceeds as follows:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).
Propagation (Step 1): The electrophilic thiyl radical abstracts a hydrogen atom from a nucleophilic species, for instance, an organosilane like triethylsilane (Et₃SiH). This step is favorable due to the matched polarities. nih.govrsc.org
Propagation (Step 2): The newly formed silyl (B83357) radical (Et₃Si•), which is nucleophilic, can then react with an electrophilic substrate, for example, by donating a hydrogen atom to an alkyl radical derived from an alkyl halide.
Propagation (Step 3): The resulting alkyl radical, which is typically nucleophilic, then readily abstracts a hydrogen atom from the thiol, regenerating the thiyl radical and continuing the chain reaction. researchgate.net This step is again favored due to the matched polarities of the nucleophilic alkyl radical and the electrophilic S-H bond of the thiol.
The presence of the 2,2-dimethyl-1,3-dioxane moiety in this compound could potentially influence its catalytic activity through steric and electronic effects. The bulky and conformationally rigid dioxane ring may provide a specific steric environment around the thiol group, which could be exploited to achieve selectivity in certain transformations.
Facilitation of Specific Organic Transformations
The principle of polarity-reversal catalysis enables thiols to facilitate a variety of important organic transformations. Based on the known reactivity of other thiol catalysts, this compound and its derivatives are expected to be effective in mediating similar reactions.
Reduction of Alkyl Halides:
One of the classic applications of thiol-based polarity-reversal catalysis is the reduction of alkyl halides to the corresponding alkanes, using a stoichiometric reductant like an organosilane. nih.govrsc.org In the absence of a catalyst, the direct reaction between a triorganosilane and an alkyl halide is often inefficient. Thiols dramatically accelerate this process.
| Alkyl Halide | Thiol Catalyst | Silane | Product | Yield (%) |
| 1-Bromooctane | Adamantane-1-thiol | Et₃SiH | Octane | >95 |
| 1-Chlorooctane | Adamantane-1-thiol | Et₃SiH | Octane | ~60 |
| 1-Bromooctane | Triphenylsilanethiol | Ph₃SiH | Octane | >95 |
Table 1: Examples of Thiol-Catalyzed Reduction of Alkyl Halides.
Radical Cyclization Reactions:
Thiols can also catalyze radical cyclization reactions, which are powerful methods for constructing cyclic molecules. researchgate.net For instance, thiols can initiate the cyclization of alkenals to produce cyclic ketones. organic-chemistry.orgnih.gov In these reactions, the thiyl radical abstracts the aldehydic hydrogen to generate an acyl radical, which then undergoes intramolecular addition to the double bond. The resulting cyclic radical is then quenched by the thiol to afford the product and regenerate the thiyl radical. organic-chemistry.org
| Substrate | Thiol Catalyst | Product | Yield (%) |
| (E)-7-Oxo-2-heptenal | tert-Dodecanethiol | 2-Methylcyclopentanone | 89 |
| (E)-8-Oxo-2-octenal | tert-Dodecanethiol | 2-Methylcyclohexanone | 75 |
| (E)-2-Methyl-7-oxo-2-heptenal | Phenylmethanethiol | 2,2-Dimethylcyclopentanone | 63 |
Table 2: Examples of Thiol-Catalyzed Acyl Radical Cyclization of Alkenals. organic-chemistry.org
The potential of this compound and its derivatives in these and other organic transformations highlights the importance of exploring the catalytic applications of structurally diverse thiols. The unique combination of the dioxane framework and the thiol group may offer new opportunities for developing selective and efficient catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
